2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide
Overview
Description
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide is a heterocyclic compound with the molecular formula C9H9N3S and a molecular weight of 191.26 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system fused to an ethanethioamide group.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity against candida species .
Mode of Action
It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
It’s known that similar compounds interfere with the ergosterol biosynthesis pathway , which is crucial for maintaining the integrity and fluidity of the fungal cell membrane.
Pharmacokinetics
In-silico admet analysis of similar compounds suggests that they could be moderately toxic . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Similar compounds have shown potent activity against candida species, including several multidrug-resistant strains .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary research suggests that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring system . The resulting intermediate is then reacted with ethanethioamide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar ring structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but may differ in the substituents attached to the ring system.
Thioamides: Compounds containing the thioamide functional group, which can exhibit similar reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyridine ring system and the ethanethioamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanethioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGAXJHIDZMNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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